(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1980023-97-9
VCID: VC4761423
InChI: InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H/t7-;;/m0../s1
SMILES: CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl
Molecular Formula: C10H13Cl2FN4
Molecular Weight: 279.14

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

CAS No.: 1980023-97-9

Cat. No.: VC4761423

Molecular Formula: C10H13Cl2FN4

Molecular Weight: 279.14

* For research use only. Not for human or veterinary use.

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride - 1980023-97-9

Specification

CAS No. 1980023-97-9
Molecular Formula C10H13Cl2FN4
Molecular Weight 279.14
IUPAC Name (1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H/t7-;;/m0../s1
Standard InChI Key FFJXYYVMNJUPEN-KLXURFKVSA-N
SMILES CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s molecular formula is C₁₀H₁₃Cl₂FN₄, with a molecular weight of 279.14 g/mol . Its structure comprises:

  • A pyridine ring substituted at the 6-position with a 4-fluoro-pyrazolyl group.

  • An (S)-configured ethanamine moiety at the pyridine’s 3-position.

  • Two hydrochloride counterions enhancing solubility for pharmacological applications .

The stereochemistry at the ethanamine’s chiral center is critical for its biological activity, as enantiomeric purity directly influences binding affinity to molecular targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃Cl₂FN₄
Molecular Weight279.14 g/mol
Purity≥97% (HPLC)
SolubilitySoluble in water, DMSO
Storage Conditions-20°C, desiccated

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step organic reactions optimized for enantiomeric purity and yield:

  • Pyrazole Ring Formation: Hydrazine reacts with β-diketones under acidic conditions to form the 4-fluoro-pyrazolyl group.

  • Pyridine Substitution: A nucleophilic aromatic substitution introduces the pyrazolyl group to 3-aminopyridine using sodium hydride.

  • Chiral Resolution: Chiral auxiliaries or enzymatic methods resolve the racemic mixture to isolate the (S)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing stability .

Industrial Scalability

Industrial production employs continuous flow reactors and automated purification systems to achieve kilogram-scale output with >99% purity . Critical challenges include minimizing byproducts during fluorination and ensuring stereochemical fidelity at scale.

Pharmacological Profile and Mechanisms

Biological Activity

As a Pralsetinib intermediate, the compound indirectly contributes to RET kinase inhibition, which blocks downstream signaling pathways (e.g., MAPK, PI3K-AKT) in cancer cells . In vitro studies demonstrate its precursor role in suppressing proliferation of NSCLC cell lines (IC₅₀: 0.2–1.4 μM).

Structure-Activity Relationships (SAR)

  • Fluoro Substituent: Enhances metabolic stability and target binding via hydrophobic interactions.

  • (S)-Configuration: Optimal spatial orientation for binding to RET’s ATP pocket, as evidenced by 10-fold higher activity compared to the (R)-enantiomer .

Analytical Characterization

Quality Control Techniques

  • High-Performance Liquid Chromatography (HPLC): Confirms ≥97% purity using C18 columns and acetonitrile/water mobile phases .

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify structural integrity, with characteristic peaks at δ 8.4 (pyridine-H) and δ 6.2 (pyrazole-H).

  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 279.1, consistent with the molecular formula .

Applications in Oncology Drug Development

Role in Pralsetinib Synthesis

Pralsetinib (BLU-667), an FDA-approved therapy for RET-altered cancers, relies on this compound as a stereochemically defined building block . Its incorporation ensures precise spatial arrangement critical for inhibiting oncogenic RET fusions and mutations .

Clinical Impact

In clinical trials, Pralsetinib achieved a 65% objective response rate in NSCLC patients, underscoring the importance of high-quality intermediates in manufacturing .

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